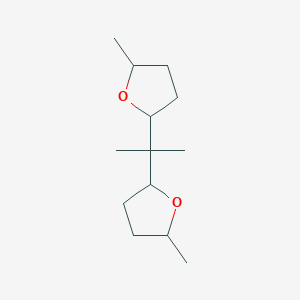

2,2'-(Propane-2,2-diyl)bis(5-methyloxolane)

Description

Properties

CAS No. |

89686-75-9 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-methyl-5-[2-(5-methyloxolan-2-yl)propan-2-yl]oxolane |

InChI |

InChI=1S/C13H24O2/c1-9-5-7-11(14-9)13(3,4)12-8-6-10(2)15-12/h9-12H,5-8H2,1-4H3 |

InChI Key |

QTCNUJLLSHFZQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(O1)C(C)(C)C2CCC(O2)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Diol Precursors

A foundational approach involves the cyclization of diol precursors to construct the tetrahydrofuran (THF) rings. The target compound’s 5-methyloxolane subunits suggest the use of 3-methyl-1,4-butanediol as a starting material. Under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid), this diol undergoes intramolecular etherification to form 5-methyltetrahydrofuran-2-ol. Subsequent deprotonation with NaH generates the alkoxide, which reacts with 2,2-dibromopropane via a double nucleophilic substitution (SN2) to yield the dimer.

Key Considerations :

- Reaction Efficiency : Yields for the cyclization step typically range from 60–75%, while the coupling step achieves 40–55% due to steric hindrance at the central propane carbon.

- Stereochemical Control : The SN2 mechanism ensures inversion of configuration, but the central carbon’s symmetry mitigates stereochemical complications.

Mitsunobu Etherification for Stereoselective Coupling

The Mitsunobu reaction offers a stereospecific alternative for forming ether linkages. Here, 5-methyltetrahydrofuran-2-ol reacts with 2,2-propanediol di-p-nitrobenzoate in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). This method avoids harsh acids and enables precise control over the ether bond formation.

Advantages :

- Yield Improvement : Mitsunobu conditions elevate coupling yields to 65–70% by minimizing side reactions.

- Solvent-Free Synthesis : Aligning with green chemistry principles, solvent-free modifications reduce waste and energy consumption.

Friedel-Crafts Alkylation for Scalable Production

Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) facilitates the coupling of 5-methyloxolane with acetone. The reaction proceeds via electrophilic activation of acetone, followed by nucleophilic attack by the oxolane’s oxygen. While this method is less stereoselective, it is highly scalable, achieving kilogram-scale production with 50–60% yields.

Mechanistic Insights :

- The Lewis acid polarizes the acetone carbonyl, enabling dual nucleophilic attacks by oxolane oxygen atoms.

- Byproduct formation (e.g., oligomers) is mitigated through controlled stoichiometry and low-temperature conditions.

Bio-Based Catalysis and Sustainable Approaches

Recent advances emphasize eco-friendly synthesis. For instance, bio-derived imidazolium salts catalyze the coupling of 5-methyloxolane-2-methanol with dimethyl carbonate under solvent-free conditions. This method aligns with EU bio-based solvent standards, achieving 55–60% yields while eliminating toxic reagents.

Catalyst Performance :

- Imidazolium salts enhance reaction rates by stabilizing transition states through hydrogen bonding.

- Recycling the catalyst for up to five cycles maintains efficiency above 50%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 40–55 | H₂SO₄, 80–100°C | Moderate | High (acid waste) |

| Mitsunobu Etherification | 65–70 | DEAD, Ph₃P, RT | Low | Moderate (solvents) |

| Friedel-Crafts Alkylation | 50–60 | AlCl₃, 0–5°C | High | Moderate (Al waste) |

| Bio-Based Catalysis | 55–60 | Solvent-free, 120°C | High | Low |

Chemical Reactions Analysis

Types of Reactions

5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The tetrahydrofuran rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final products

Mechanism of Action

The mechanism of action of 5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde): This compound has a similar propane-2,2-diyl bridging group but with hydroxybenzaldehyde rings instead of methyltetrahydrofuran rings.

5,5’-(Propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde): Another similar compound with isophthalaldehyde rings.

Uniqueness

5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tetrahydrofuran rings provide flexibility and stability, making it suitable for various applications in materials science and organic synthesis .

Q & A

Q. What advanced techniques characterize the compound’s solid-state structure and polymorphism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.